molecular formula C16H17FN6O B2612772 N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303146-21-6

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2612772
CAS No.: 303146-21-6
M. Wt: 328.351
InChI Key: RSIZKHDFZMABKW-VXLYETTFSA-N
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Description

The compound “N’-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide” is a chemical compound with a complex structure. It contains a 1,2,4-triazolo[1,5-a]pyrimidin-2-yl group, which is a type of heterocyclic compound . The compound also contains a 4-fluorophenoxyethyl group and a dimethylmethanimidamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 1,2,4-triazolo[1,5-a]pyrimidin-2-yl group is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . The 4-fluorophenoxyethyl group contains a fluorine atom, which can significantly affect the compound’s properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a compound related to various heterocyclic compounds that have been synthesized and studied for their chemical properties and potential applications. Research has explored the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting methods for synthesizing related structures through C=N bond reduction processes. This demonstrates the compound's relevance in the synthesis of novel heterocyclic compounds with potential pharmacological activities (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Additionally, the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines has been reported, where derivatives of the compound showed promising antihypertensive activity. This underlines the compound's significance in medicinal chemistry, particularly in the development of new therapeutic agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Potential Antimicrobial and Antituberculous Activities

Research on 4-(Het)aryl-4,7-dihydroazolopyrimidines, which are structurally related to this compound, has indicated potential antituberculous activity. Such studies highlight the compound's relevance in the search for new antituberculous agents, contributing to the fight against tuberculosis through the synthesis of structural analogs (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Herbicidal Applications

There is also evidence suggesting that compounds structurally related to this compound could have applications in agriculture, particularly as herbicides. This is supported by research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Properties

IUPAC Name

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-11(24-13-6-4-12(17)5-7-13)14-8-9-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIZKHDFZMABKW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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